

Dichloropropanol: A Historical Overview of its Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloropropanol*

Cat. No.: *B8674427*

[Get Quote](#)

A technical guide for researchers, scientists, and drug development professionals.

This in-depth guide provides a comprehensive historical overview of the industrial applications of **dichloropropanol** (DCP), a versatile chemical intermediate that has played a significant role in various manufacturing sectors for over a century. From its foundational use in the production of polymers to its application as a specialized solvent, this document traces the evolution of DCP's industrial journey, highlighting key chemical processes, quantitative production data, and the development of related technologies.

From By-product to Key Intermediate: A Century of Dichloropropanol

First synthesized in the mid-19th century, **dichloropropanol** emerged as a significant industrial chemical in the early 20th century, primarily as a precursor to epichlorohydrin, a key component in the burgeoning plastics industry. Its utility has since expanded, driven by chemical innovation and the shifting landscape of raw material availability.

Core Industrial Applications: A Timeline

The industrial journey of **dichloropropanol** can be broadly categorized into several key areas, each with its own historical trajectory.

- Epichlorohydrin and Epoxy Resin Production: The most significant and long-standing application of **dichloropropanol** is as a chemical intermediate in the synthesis of

epichlorohydrin.[1][2] This process, traditionally involving the dehydrochlorination of DCP, is a cornerstone of the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials.[2][3] The demand for high-performance materials in the automotive, aerospace, and electronics industries has historically driven the production of **dichloropropanol** for this purpose.

- **Paper and Textile Industries:** **Dichloropropanol** is a key reactant in the manufacture of polyamide-epichlorohydrin (PAE) resins, which are used as wet-strength additives for paper products such as paper towels, food packaging, and filter papers.[4][5][6] The use of these resins dates back to 1957, when they began to replace urea-formaldehyde resins.[4] Over the years, advancements in PAE resin technology have led to different "generations" of products with significantly reduced levels of **dichloropropanol** and its by-products.[4][5] In the textile industry, **dichloropropanol** has been used in finishing processes to improve the properties of fabrics.[7]
- **Solvent Applications:** **Dichloropropanol** has historically been employed as a solvent for a variety of substances, including hard resins, nitrocellulose, paints, and lacquers.[1][8] It has also been used as a cement for celluloid and a binder for watercolors.[1][8] However, due to its toxic properties, its use as a solvent has been limited in more recent times.[9]
- **Pharmaceutical and Agrochemical Synthesis:** **Dichloropropanol** serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[7][10] Its reactive nature allows for its incorporation into complex molecules, contributing to the development of new drugs and crop protection agents.[10] For instance, it has been used in the synthesis of soil fumigants like 1,3-dichloropropene.[1]
- **Other Industrial Uses:** Historically, **dichloropropanol** has found application in the production of synthetic glycerol, as a component of paint and varnish removers, and in the manufacture of photographic materials.[1][10]

Production Methods: A Shift Towards Greener Chemistry

The industrial production of **dichloropropanol** has evolved significantly over time, reflecting both technological advancements and a growing emphasis on sustainable chemistry.

The Propylene Route: A Traditional Pathway

The conventional method for producing **dichloropropanol** involves the chlorination of propylene to produce allyl chloride, which is then subjected to chlorhydrination.[\[1\]](#) This process, however, is known for its relatively low yield and the generation of chlorinated by-products.[\[11\]](#)

The Glycerol Route: A Sustainable Alternative

With the rise of the biodiesel industry in the early 21st century, a surplus of glycerol, a primary by-product, became available. This spurred the development of a "green" route to **dichloropropanol** through the hydrochlorination of glycerol.[\[2\]](#)[\[3\]](#)[\[12\]](#) This method offers several advantages, including the use of a renewable feedstock and potentially milder reaction conditions. The German patent DE 197308, issued in 1906, describes an early iteration of this process, reacting glycerine with hydrogen chloride in the presence of a carboxylic acid catalyst.[\[13\]](#)

Quantitative Data Overview

Historical Production Volume

Precise historical production volumes for **dichloropropanol** are not extensively documented. However, data from the United States Environmental Protection Agency (EPA) provides a snapshot of its production in the late 20th century.

Year	Country	Production Volume (metric tons)
1998	United States	454 - 4,500

“

Source: National Toxicology Program (NTP), 2005, as cited in IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.[\[1\]](#)

Comparative Yields of Synthesis Methods

The efficiency of **dichloropropanol** synthesis varies depending on the chosen method and specific process parameters. The following table provides a comparison of reported yields for different approaches.

Synthesis Method	Starting Material	Catalyst/Reagent	Reported Yield	Reference
Hydrochlorination	Glycerol	Acetic Acid	43%	Xiu-ying Han, et al., 2002, as cited in WO2009104961 A2
Reaction with Hydrogen Chloride	Bis(3-hydroxypropyl)ether	Tertiary basic nitrogen compounds	~85%	US Patent 6423189B1
Chlorination (low yield in thermal step)	Propylene	-	Low	JPH0723332B2
Selective Chlorination	Glycerol	Brønsted acidic ionic liquids	>81% (3-chloro-1,2-propanediol)	SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS
Hydrogenolysis (for propylene glycol production)	Glycerol	Solid catalysts	58.7% (PG)	Hydrogenolysis of Glycerol to Propylene Glycol: Energy, Tech-Economic, and Environmental Studies

Experimental Protocols

Synthesis of Dichloropropanol from Glycerol

Objective: To synthesize **dichloropropanol** via the hydrochlorination of glycerol.

Materials:

- Glycerol
- Gaseous Hydrogen Chloride (HCl)
- Carboxylic acid catalyst (e.g., acetic acid)
- Reaction vessel equipped with a stirrer, gas inlet, and a system for continuous removal of water (e.g., distillation setup)

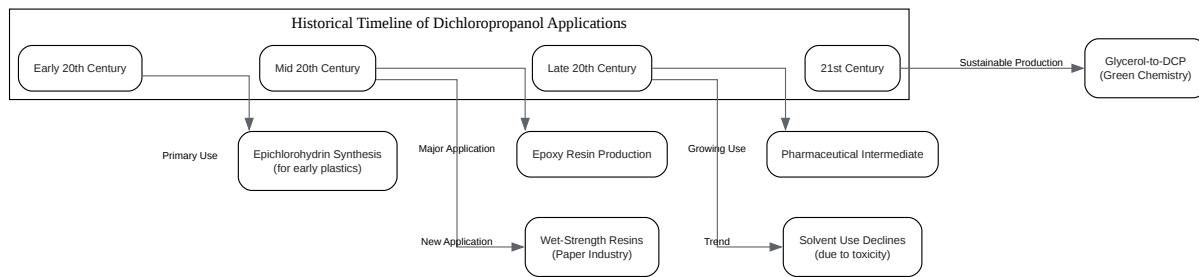
Procedure:

- Charge the reaction vessel with glycerol and the carboxylic acid catalyst. The optimal concentration of acetic acid is approximately 1-2% by weight.[13]
- Heat the mixture to the reaction temperature, typically in the range of 70-140°C.[13]
- Introduce gaseous hydrogen chloride into the reaction mixture. The pressure can be atmospheric or elevated to increase HCl solubility.[13]
- Continuously remove the water of reaction from the system via distillation to shift the equilibrium towards the formation of **dichloropropanol**.[13]
- The total mean residence time can range from 5 to 40 hours, depending on the desired conversion and yield.[13]
- The resulting product is a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.

Synthesis of Dichloropropanol from Bis(3-hydroxypropyl)ether

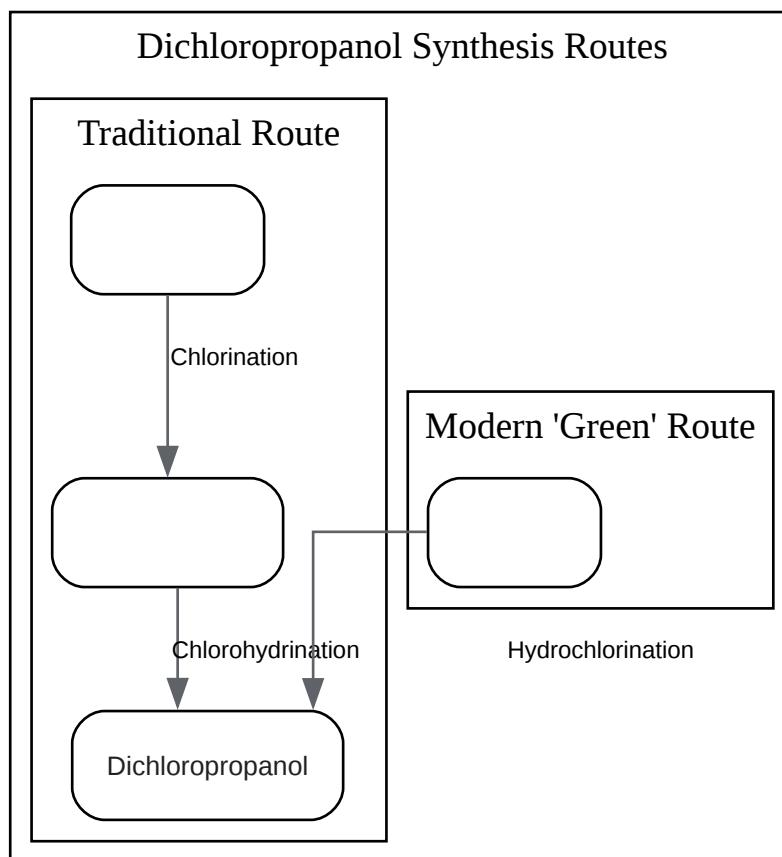
Objective: To prepare 1,3-dichloropropane by reacting bis(3-hydroxypropyl)ether with hydrogen chloride.

Materials:

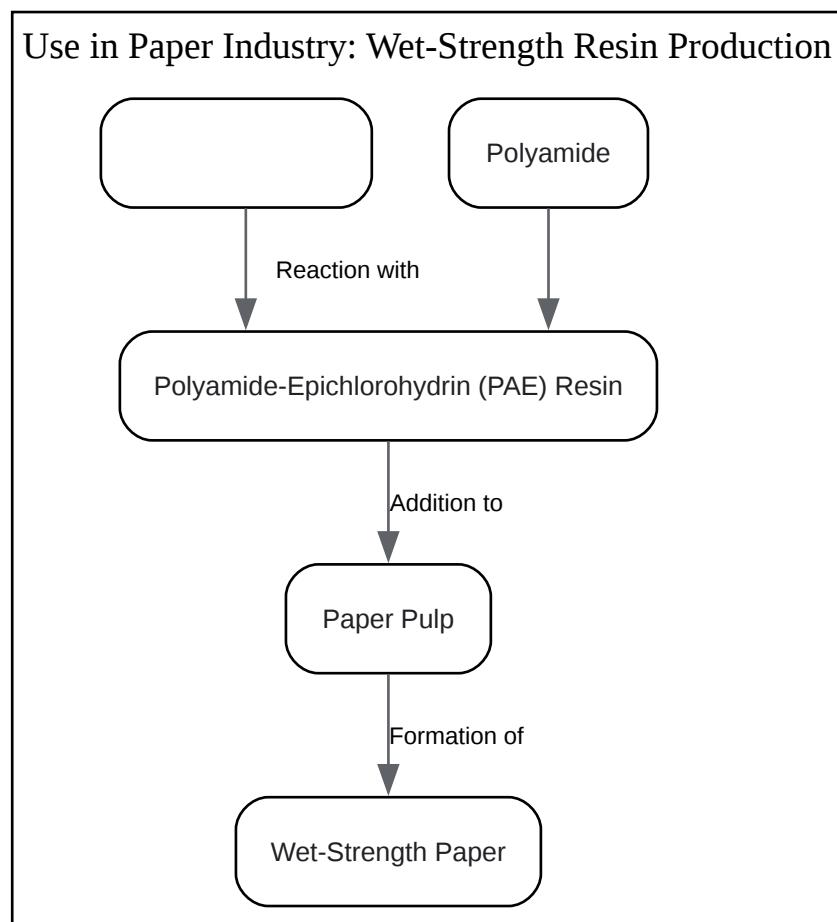

- Bis(3-hydroxypropyl)ether
- Hydrogen Chloride (HCl)
- Tertiary basic nitrogen compound (e.g., pyridine base) as a catalyst (optional)
- Reaction vessel with a stirrer, gas inlet, and distillation apparatus

Procedure:

- Charge the reaction vessel with bis(3-hydroxypropyl)ether and the optional catalyst.
- Heat the mixture, starting from approximately 20°C, while introducing hydrogen chloride gas.
- Gradually increase the temperature to about 160°C over several hours.[\[14\]](#)
- Continuously distill off the mixture of 1,3-dichloropropane and water as it is formed.[\[14\]](#)
- After the reaction is complete (typically after about 19 hours), the distillate is collected.[\[14\]](#)
- The organic and aqueous phases of the distillate are separated for further purification of the 1,3-dichloropropane.


Visualizing the Industrial Landscape of Dichloropropanol

The following diagrams illustrate key aspects of **dichloropropanol**'s industrial history and applications.


[Click to download full resolution via product page](#)

A timeline of dichloropropanol's major industrial applications.

[Click to download full resolution via product page](#)

*Comparison of traditional and modern synthesis routes for **dichloropropanol**.*

[Click to download full resolution via product page](#)

*Workflow for the application of **dichloropropanol** in the paper industry.*

Occupational Exposure and Regulations

Historically, specific occupational exposure limits for 1,3-**dichloropropanol** were not well-established. Over time, recognizing its potential health hazards, regulatory bodies have provided guidelines. The development of drinking water quality guidelines also reflects a growing awareness of its environmental presence. For instance, the World Health Organization did not evaluate 1,3-dichloropropane in its 1984 drinking water guidelines, but later acknowledged the need for assessment.^[15] The US Food and Drug Administration has set a limit for 1,3-DCP residues in dimethylamine-epichlorohydrin copolymer resins used in contact with food.^[1]

Conclusion

The industrial history of **dichloropropanol** is a compelling narrative of chemical ingenuity and adaptation. From its early role as a key building block for plastics to its more recent production from renewable resources, DCP has consistently found its place in a diverse range of industrial processes. While its use has been tempered by health and environmental considerations, leading to stricter regulations and the development of safer alternatives, **dichloropropanol** remains a significant compound in the landscape of industrial chemistry. This guide has provided a historical and technical overview that should serve as a valuable resource for professionals in research, development, and chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tappi.org [tappi.org]
- 5. Wet Strength agents for tissue and paper production Environmental issues - Papermart [papermart.in]
- 6. balajichemsolutions.com [balajichemsolutions.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 12-Dichloropropane – Solvent for Organic Chemistry | PENPET [penpet.com]
- 10. Cas 96-23-1,1,3-Dichloro-2-propanol | lookchem [lookchem.com]
- 11. JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]

- 13. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]
- 14. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]
- 15. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [Dichloropropanol: A Historical Overview of its Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8674427#historical-overview-of-dichloropropanol-industrial-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com